molecular formula C18H30O3 B3044266 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid CAS No. 169217-38-3

12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid

Cat. No.: B3044266
CAS No.: 169217-38-3
M. Wt: 294.4 g/mol
InChI Key: NQNHRHWFZHFAAH-UHFFFAOYSA-N
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Description

12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid (CAS: 169217-39-4) is a bioactive oxylipin derived from linoleic acid metabolism. It is characterized by a conjugated diene system at positions 9 and 11, with a hexenyl ether group at position 12. This compound is naturally found in Allium sativum (garlic) and is associated with plant defense mechanisms . Structurally, it features a 12-carbon chain with a terminal carboxylic acid group and stereospecific double bonds (9Z,11E), making it distinct from simpler fatty acid derivatives. Its role in plant signaling and stress responses highlights its biological significance .

Properties

IUPAC Name

12-hex-1-enoxydodeca-9,11-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNHRHWFZHFAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=COC=CC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649074
Record name 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169217-38-3
Record name 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid typically involves the enzymatic reaction catalyzed by etheroleic acid synthase. This enzyme converts (9Z,11E,13S)-13-hydroperoxy-9,11-octadecadienoic acid into this compound and water . The reaction conditions usually involve the presence of a heme-thiolate protein (P-450) and occur in plant tissues.

Industrial Production Methods

it can be extracted from plant sources where it naturally occurs, such as garlic and spikemoss .

Chemical Reactions Analysis

Types of Reactions

12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroperoxides.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: The ether linkage can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted ether derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid is used as a model compound to study divinyl ether fatty acids and their reactions.
  • Biology: It is used in research on its role in plant defense mechanisms and signaling pathways.
  • Industry: There is a possible use in the synthesis of bio-based materials and chemicals.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized to form hydroperoxides. Common oxidizing agents include hydrogen peroxide and molecular oxygen. Major products include hydroperoxides and other oxidized derivatives.
  • Reduction: Reduction reactions can convert it into corresponding alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. Major products include alcohols and other reduced forms.
  • Substitution: The ether linkage can undergo substitution reactions under specific conditions. Acidic or basic conditions can facilitate substitution reactions, leading to various substituted ether derivatives.

Additional Information

  • The molecular formula of etheroleic acid is C18H30O3 .
  • Its IUPAC name is (9Z,11E)-12-[(1E)-hex-1-en-1-yloxy]dodeca-9,11-dienoic acid .
  • The molecular weight of etheroleic acid is 294.429 g/mol .
  • Its SMILES string is CCCCC=COC=CC=CCCCCCCCC(O)=O .
  • Its InChI string is InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+ .

Mechanism of Action

The mechanism of action of 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid involves its interaction with specific enzymes and proteins in plants. It is synthesized by etheroleic acid synthase, a heme-thiolate protein (P-450), which catalyzes the conversion of hydroperoxy fatty acids into divinyl ether fatty acids . This compound may act as a signaling molecule in plant defense responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound shares structural similarities with other oxylipins and linoleic acid derivatives, differing in functional groups, stereochemistry, and biological roles. Below is a comparative analysis:

Compound Name Structure Source Biological Role References
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid 9Z,11E-diene; hexenyl ether at C12 Allium sativum (garlic) Plant defense signaling, stress response
13-Oxooctadeca-9,11-dienoic acid (13-KODE) 9Z,11E-diene; ketone at C13 Rice, fungal pathogens Elicits plant defense metabolites (e.g., sakuranetin); stress response
9-Oxooctadeca-10,12-dienoic acid (9-KODE) 10E,12Z-diene; ketone at C9 Rice infected by Bipolaris Induces defense metabolites (e.g., serotonin); fungal resistance
13-Hydroxyoctadeca-9,11-dienoic acid (13-HODE) 9Z,11E-diene; hydroxyl at C13 (S or R stereoisomers) Mammalian tissues, fungal spp. Anti-inflammatory, modulates lipid peroxidation, cancer signaling
Conjugated Linoleic Acid (CLA) Mixed 9Z,11E and 10E,12Z isomers Animal products, synthetic Anticarcinogenic, antioxidant, reduces mammary tumors in rodents
9,10,13-Trihydroxy-11-octadecenoic acid Epoxy and hydroxyl groups at C9, C10, C13 Plant stress metabolites Associated with green grass flavor; downregulated in linoleic acid metabolism

Key Differences in Bioactivity

  • Antioxidant Activity : CLA exhibits potent antioxidant properties, suppressing lipid peroxidation in mammary glands, which contributes to its anticancer effects . In contrast, 13-KODE and 9-KODE are primarily involved in plant defense rather than antioxidant activity .
  • Stereochemical Specificity: 13-HODE exists as chiral (13S) or racemic (13R/S) isomers, with the 13S isomer showing preferential incorporation into mammalian phospholipids . The hexenyl ether group in this compound confers unique membrane interaction properties .
  • Metabolic Pathways: CLA is metabolized into 13-HODE in vivo, linking it to anti-inflammatory pathways , whereas this compound is an end product of plant-specific oxylipin pathways .

Pharmacokinetic Properties

  • Lipophilicity : 13-HODE and CLA have LogP values <5, indicating moderate lipophilicity suitable for membrane integration .

Biological Activity

12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid, commonly known as etheroleic acid, is a unique divinyl ether fatty acid. It possesses a distinctive structure characterized by a hex-1-en-1-yloxy group attached to a dodeca-9,11-dienoic acid backbone. This compound has garnered attention due to its potential biological activities and applications in various fields, including nutrition and pharmaceuticals.

  • Molecular Formula: C18H30O3
  • Molecular Weight: 294.429 g/mol
  • CAS Number: 169217-38-3
  • Structural Representation (SMILES): CCCCC=COC=CC=CCCCCCCCC(O)=O

Antioxidant Activity

Preliminary studies suggest that etheroleic acid exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been documented, making it a candidate for further research in oxidative stress-related conditions.

The mechanism of action of etheroleic acid involves its interaction with specific enzymes and proteins within biological systems. It is synthesized by the enzyme etheroleic acid synthase, which catalyzes the conversion of hydroperoxy fatty acids into divinyl ether fatty acids. This enzymatic pathway may play a role in the compound's biological activities.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Etheroleic AcidDivinyl ether fatty acidAntioxidant, potential anti-cancer
Linoleic AcidPolyunsaturated fatty acidAnti-inflammatory
Oleic AcidMonounsaturated fatty acidCardioprotective
Arachidonic AcidPolyunsaturated fatty acidInvolved in inflammatory processes

Etheroleic acid is unique among these compounds due to its divinyl ether structure, which may confer distinct biological activities not observed in more common fatty acids.

Case Studies and Research Findings

While specific case studies on etheroleic acid are scarce, related research provides insights into its potential applications:

  • Antioxidant Studies : Investigations into the antioxidant capacity of similar compounds have illustrated their ability to reduce oxidative stress markers in vitro.
  • Cancer Research : Studies on compounds like 13-Oxo-ODE have shown significant reductions in BCSC populations and related biomarkers when treated with these fatty acids . This suggests that etheroleic acid may similarly affect cancer cell dynamics.
  • Plant Defense Mechanisms : Research indicates that etheroleic acid plays a role in plant signaling pathways related to defense against pathogens.

Q & A

Basic: What analytical techniques are recommended for structural characterization of 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the positions of the hexenyloxy group and conjugated diene. Assign peaks by comparing chemical shifts to analogous unsaturated fatty acid derivatives, such as 13(S)-Hydroxyoctadeca-9(Z),11(E)-dienoic acid (13-HODE) .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) provides exact mass verification. For fragmentation patterns, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can identify oxidation or hydrolysis byproducts .
  • Infrared Spectroscopy (IR):
    Validate functional groups (e.g., ester, hydroxyl) via characteristic absorption bands (e.g., 1740–1720 cm1^{-1} for esters) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage:
    Store in a ventilated, cool environment away from ignition sources (flammability hazard per OSHA HCS guidelines) .
  • Personal Protective Equipment (PPE):
    Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Emergency Response:
    In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar unsaturated fatty acid derivatives?

Answer:

  • Comparative Structural Analysis:
    Use computational tools (e.g., molecular docking) to compare steric and electronic properties of analogs like 13-HODE and 9-Oxooctadeca-10,12-dienoic acid. Differences in hydroxylation or double-bond geometry may explain activity variations .
  • Methodological Consistency:
    Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects. Cross-reference studies using the same purity grades (e.g., ≥97% by HPLC) to minimize batch variability .
  • Meta-Analysis:
    Apply evidence-weighting frameworks (per REACH Regulation 1272/2008) to prioritize studies with rigorous controls and reproducible protocols .

Advanced: What experimental design considerations are essential for studying the oxidative stability of this compound?

Answer:

  • Environmental Controls:
    Conduct stability tests under inert atmospheres (e.g., nitrogen) to prevent autoxidation. Monitor temperature gradients to simulate storage conditions .
  • Analytical Endpoints:
    Track peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) to quantify oxidation products. Use gas chromatography (GC) to detect volatile degradation markers .
  • Antioxidant Screening:
    Co-incubate with antioxidants (e.g., BHT) and compare degradation rates. Reference methodologies from lipid oxidation studies on analogous compounds like α-Dimorphecolic acid .

Advanced: How can researchers optimize synthetic pathways to improve yield and purity?

Answer:

  • Catalyst Selection:
    Test transition-metal catalysts (e.g., palladium for cross-coupling) to enhance regioselectivity during esterification. Compare yields with traditional acid-catalyzed methods .
  • Purification Techniques:
    Use preparative HPLC or silica gel chromatography to isolate isomers. Monitor purity via thin-layer chromatography (TLC) with iodine staining .
  • Reaction Monitoring:
    Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

Basic: What regulatory frameworks govern the classification and labeling of this compound in the EU and US?

Answer:

  • EU Compliance:
    Follow CLP Regulation 1272/2008 for hazard classification. If non-hazardous (as per analogous substances like 9-Hydroxy-10,12-octadecadienoic acid), document rationale using IUCLID data .
  • US Compliance:
    Adhere to OSHA HCS standards for labeling. Include GHS pictograms (e.g., flame for flammability) and precautionary statements (e.g., "Keep away from heat/sparks") .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD):
    Simulate lipid bilayer insertion to assess membrane permeability. Compare with 13-HODE’s behavior in inflammatory pathways .
  • Docking Studies:
    Use AutoDock Vina to model binding affinities with enzymes like lipoxygenase. Validate predictions via in vitro assays measuring IC50_{50} values .
  • QSAR Analysis:
    Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area. Cross-validate with experimental IC50_{50} data from analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid
Reactant of Route 2
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid

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